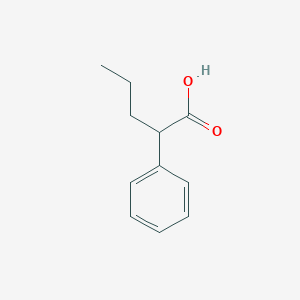

2-Phenylpentanoic acid

Vue d'ensemble

Description

2-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2 It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3(\text{CH}_2)_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_2)_2\text{COOH} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-Phenyl-2-pentenoic acid. This process uses a ruthenium catalyst prepared in situ from bis(benzene)dichlororuthenium and chiral ferrocenyl phosphines .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Phenylpentanoic acid serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to amino acids allows it to play a significant role in drug formulation.

Key Pharmaceutical Uses:

- Pain Management: The compound is utilized in the development of analgesics due to its ability to modulate neurotransmitter activity .

- Neurological Disorders: It is involved in synthesizing drugs aimed at treating conditions such as depression and anxiety, leveraging its influence on neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is used to explore protein synthesis and metabolism. Its role in amino acid metabolism provides insights into cellular functions and the biochemical pathways that govern them.

Research Insights:

- Protein Synthesis Studies: Researchers utilize this compound to understand how amino acids influence protein synthesis and cellular metabolism .

- Metabolic Pathways: It aids in elucidating metabolic pathways involving amino acids, contributing to knowledge about various metabolic disorders .

Food Industry

The compound is incorporated into dietary supplements aimed at enhancing muscle growth and recovery, appealing particularly to athletes and fitness enthusiasts.

Applications in Nutrition:

- Dietary Supplements: this compound is added to formulations designed for muscle recovery post-exercise, leveraging its biochemical properties to support athletic performance .

- Functional Foods: Its inclusion in functional food products aims to provide additional health benefits beyond basic nutrition .

Cosmetic Formulations

In the cosmetic industry, this compound is valued for its beneficial properties related to skin health.

Cosmetic Applications:

- Skin Care Products: The compound is used in formulations that aim to improve skin hydration and elasticity, addressing consumer demand for effective anti-aging solutions .

- Moisturizers: Its incorporation into moisturizers helps enhance skin texture and overall appearance .

Industrial Chemistry

The compound also finds applications in industrial chemistry as a synthetic intermediate.

Industrial Uses:

- Synthetic Intermediates: this compound is used in the production of other chemical compounds, including those relevant for pharmaceutical synthesis and other industrial applications .

- Cholesterol Absorption Inhibitors: It serves as a precursor for developing medications that inhibit cholesterol absorption, contributing to cardiovascular health .

Case Study 1: Neurotransmitter Modulation

A study demonstrated that this compound influences neurotransmitter release in neuronal cultures, suggesting potential therapeutic applications in mood disorders. The findings indicate that modulation of neurotransmitter systems could lead to new treatments for depression and anxiety disorders.

Case Study 2: Muscle Recovery Enhancement

Research conducted on athletes revealed that supplements containing this compound significantly improved muscle recovery times after intense exercise. Participants reported reduced soreness and faster recovery periods when using these supplements compared to a placebo group.

Mécanisme D'action

The mechanism of action of 2-Phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to act on aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism. The compound’s effects are mediated through its ability to modulate enzyme activity, leading to changes in metabolic pathways .

Comparaison Avec Des Composés Similaires

- Phenylacetic acid

- 3-Phenylpropanoic acid

- 5-Phenylvaleric acid

Comparison: 2-Phenylpentanoic acid is unique due to its specific structure, which includes a phenyl group attached to the second carbon of the pentanoic acid chain. This structural feature distinguishes it from other phenylalkanoic acids, such as phenylacetic acid and 3-Phenylpropanoic acid, which have different chain lengths and positions of the phenyl group .

Activité Biologique

2-Phenylpentanoic acid (C11H14O2) is an organic compound belonging to the class of medium-chain fatty acids. It has garnered attention in biochemical research due to its interactions with various enzymes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : Characterized by a phenyl group attached to a pentanoic acid chain, influencing its solubility and biological interactions.

This compound primarily targets the enzyme aromatic-amino-acid aminotransferase , which plays a crucial role in amino acid metabolism. It can modulate the activity of this enzyme, impacting various biochemical pathways.

Biochemical Pathways

- Cell Signaling : The compound influences cellular signaling pathways, potentially altering gene expression and metabolic processes.

- Enzyme Interaction : It can either inhibit or activate enzymes involved in fatty acid metabolism, affecting lipid levels in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development. Its effectiveness against certain bacterial strains has been documented, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammation-related damage.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study highlighted the compound's ability to inhibit enzymes involved in fatty acid metabolism, leading to altered lipid profiles in treated cells. This suggests its potential role in managing metabolic disorders.

- Cell Culture Studies : In vitro studies demonstrated that this compound influenced cell viability and proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

- Toxicological Evaluations : Evaluations conducted by the Joint FAO/WHO Expert Committee on Food Additives assessed the safety of this compound as a food additive, establishing acceptable daily intake levels and confirming its low toxicity at recommended doses .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid | Inhibitor of matrix metalloproteinases | Structural analog with diverse applications |

| 4-Amino-3-hydroxy-5-phenylpentanoic acid | Potential anticancer properties | Contains an amino group |

| 5-Phenylpentanoic acid | Antimicrobial activity | Straight-chain structure |

Propriétés

IUPAC Name |

2-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXYKYOGGWUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286070 | |

| Record name | 2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-45-2 | |

| Record name | NSC43696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research discusses Friedel-Crafts reactions involving a derivative of 2-Phenylpentanoic acid. Could you elaborate on the role of aluminum chloride (AlCl3) in these reactions?

A1: Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in Friedel-Crafts reactions []. It coordinates to the carbonyl group of the anhydride (or acyl halide), enhancing its electrophilicity. This facilitates the attack from electron-rich aromatic rings, leading to the formation of new carbon-carbon bonds and the desired products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.